Home > Products > Screening Compounds P114720 > N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide - 1798484-59-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Catalog Number: EVT-2844784
CAS Number: 1798484-59-9
Molecular Formula: C18H20N4O2
Molecular Weight: 324.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound [] is a novel anti-mitotic agent derived from the indibulin and combretastatin scaffolds. It exhibits good cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM. It displays low toxicity on the normal cell line NIH-3T3 (IC50 > 100 µM) [].

Relevance: This compound shares the pyrrole ring and acetamide moiety with N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide. Both compounds also feature aromatic substituents on the pyrrole ring and the acetamide nitrogen. This structural similarity suggests a potential for similar biological activity related to the pyrrole and acetamide functionalities.

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

Compound Description: This compound [] is a potent and selective FLT3 inhibitor with an IC50 of 0.8 nM against the FLT3-ITD mutant. It exhibits over 500-fold selectivity over c-KIT kinase and effectively inhibits the proliferation of FLT3-ITD-positive AML cell lines (MV4-11 and MOLM-13). In vivo studies demonstrate good bioavailability (73.6%) and significant tumor growth suppression without noticeable toxicity [].

Relevance: Both (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide and the target compound, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide, possess a pyrrole ring as a central structural motif. Furthermore, both compounds feature a substituted propanamide sidechain connected to the pyrrole, although with variations in the specific substituents and linker. This shared pyrrole core and propanamide motif may suggest shared interactions with biological targets.

3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides

Compound Description: These compounds [] are a class of synthetic histone deacetylase inhibitors. Structural modifications to the pyrrole-C2 and -C4 positions affect their activity against the maize HD2 enzyme. Specifically, introducing a 1,3-butadienyl moiety at pyrrole-C2 significantly enhances HDAC inhibitory activity. Analogues with benzene and carbonyl groups at pyrrole-C4, separated by two to five methylene units, exhibit potent HD2 inhibition, with 3-(4-phenylacetyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide displaying potency comparable to SAHA [].

Relevance: The 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides share the pyrrole ring and a substituted acetamide group with N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide. The exploration of various substituents on the pyrrole and modifications to the acetamide sidechain in these compounds highlights the potential for similar modifications to influence the biological activity of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide.

2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives

Compound Description: These compounds [] represent a series of indibulin analogues designed as potential anti-cancer agents with improved aqueous solubility and reduced side effects compared to indibulin. In vitro evaluation using MTT assay on MCF-7, T47-D, MDA-MB231, and NIH-3T3 cell lines identified a potent compound (4a) with an IC50 of 7.5 µM against MCF-7 cells and low toxicity on the normal cell line (IC50 > 100 µM). The compounds induce apoptosis in MCF-7 cells, indicated by annexin V/PI staining and an increased sub-G1 cell population. Notably, they do not exhibit anti-tubulin activity, unlike indibulin, and their apoptosis induction involves caspase 3 activation [].

Relevance: The shared presence of a pyrrole ring and acetamide moiety in both 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives and N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide points towards potential shared pharmacological targets and mechanisms of action. The exploration of different aryl substituents in these compounds offers insights into potential modifications that could be applied to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide for enhancing its activity and selectivity.

(S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole

Compound Description: This chiral compound [] serves as a catalyst in the aldol reaction of acetone with N-methylisatin. When combined with acids or binaphthol, it forms composite catalyst systems that enhance catalytic activity, achieving yields exceeding 99%. Interestingly, the aldol reaction products exhibit enantiomeric excess, attributed to the influence of the chiral catalyst on the transition state [].

Relevance: (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole shares the pyrrolidine ring with N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide. Although the benzimidazole and benzo[d]oxazole moieties differ, their structural similarities, both being bicyclic aromatic heterocycles, could lead to comparable interactions with biological targets.

2-(1H-benzo[d]imidazol-1-yl)-N-4-aryl acetamides

Compound Description: This series of compounds [] was synthesized and evaluated for their anti-HIV and antimicrobial activities. Compounds 12 and 20 demonstrated reasonable HIV-1 RT inhibitory activity, while others exhibited weak activity compared to the standard efavirenz. Notably, several compounds showed significant effectiveness against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and some Gram-negative bacterial strains (E. coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa), exceeding the activity of the standard ciprofloxacin. Additionally, most compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger, comparable to or greater than fluconazole, with compound 11 showing moderate to good activity. Structure-activity relationship studies highlighted the role of chloro and methyl groups in enhancing antimicrobial activity, and ADME prediction studies indicated favorable drug-like properties [].

Relevance: This series shares the benzimidazole core and the acetamide moiety with N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide, though the latter features a pyrrolidine ring linked to the benzimidazole. The antimicrobial and antiviral activity of these related compounds suggests that modifying the substituents on the phenyl ring of the acetamide in N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide could influence its biological activity and target selectivity.

Properties

CAS Number

1798484-59-9

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-pyrrol-1-ylacetamide

Molecular Formula

C18H20N4O2

Molecular Weight

324.384

InChI

InChI=1S/C18H20N4O2/c23-17(13-21-9-3-4-10-21)19-12-14-6-5-11-22(14)18-20-15-7-1-2-8-16(15)24-18/h1-4,7-10,14H,5-6,11-13H2,(H,19,23)

InChI Key

FOFFOHHMJHRLSD-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.